2-[(3-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Overview
Description
The compound “2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol” is a complex organic molecule that contains an aminopiperidine group attached to a fluorophenol group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also contain a phenol group, which is a benzene ring with a hydroxyl group, and a fluorine atom attached to the benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amino group in the piperidine ring could potentially participate in various reactions such as acylation, alkylation, and others . The phenolic OH group could be involved in reactions typical for phenols, such as E1 and E2 eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar OH and NH2 groups could enhance its solubility in polar solvents .Scientific Research Applications
Chemosensing Applications
Selective Fluorescent Chemosensing : Research on salicylaldehyde-based hydrazones, including a compound structurally similar to the one of interest, demonstrated their potential in selectively sensing metal ions such as Al³⁺. These compounds showed fluorescence "turn on" response upon interaction with Al³⁺, indicating their utility in environmental monitoring and biological applications (Rahman et al., 2017). This suggests that "2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol" could similarly be explored for chemosensing applications, particularly for selective metal ion detection.
Biochemical Studies and Imaging
Living Cell Imaging : The ability of certain compounds to act as fluorescent sensors for metal ions, such as Al³⁺, and their application in living cell imaging offers a glimpse into the potential biomedical applications of "2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol". These compounds have been utilized in studies involving cancer cell lines, suggesting their role in cellular studies and possibly in diagnostic imaging techniques (Ye et al., 2014).
Synthesis and Chemical Properties
Molecular Synthesis and Characterization : Research focusing on the synthesis of oligoribonucleotides with specific 2'-O-methylation patterns highlights the complexity and importance of chemical synthesis techniques in understanding and manipulating molecular properties for various applications, including therapeutic developments (Beijer et al., 1990). Such methodologies could be relevant to synthesizing and studying "2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol".
Material Science
Electrochemical and Optical Properties : Studies on the synthesis and characterization of polyphenols derived from 4-fluorobenzaldehyde have investigated the impact of electron-donating groups on physical properties like thermal stability and conductivity (Kaya et al., 2012). This suggests potential research avenues for "2-((3-Aminopiperidin-1-yl)methyl)-4-fluorophenol" in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Biochemical Analysis
Biochemical Properties
It is known that aminopiperidines, a class of compounds to which it belongs, can interact with various enzymes and proteins
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-3-4-12(16)9(6-10)7-15-5-1-2-11(14)8-15/h3-4,6,11,16H,1-2,5,7-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZYORFKPRMFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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